molecular formula C15H23N3O4 B14252470 4-tert-Butyl-2,6-dinitro-N-(pentan-3-yl)aniline CAS No. 209548-10-7

4-tert-Butyl-2,6-dinitro-N-(pentan-3-yl)aniline

Cat. No.: B14252470
CAS No.: 209548-10-7
M. Wt: 309.36 g/mol
InChI Key: MFHJZDUGAUIISN-UHFFFAOYSA-N
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Description

4-tert-Butyl-2,6-dinitro-N-(pentan-3-yl)aniline is a chemical compound with the molecular formula C15H23N3O4 It is known for its unique structural features, which include a tert-butyl group, two nitro groups, and a pentan-3-yl substituent on the aniline ring

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-2,6-dinitro-N-(pentan-3-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-tert-Butyl-2,6-dinitro-N-(pentan-3-yl)aniline involves its interaction with specific molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The tert-butyl and pentan-3-yl groups may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-Butyl-2,6-dinitro-N-(pentan-3-yl)aniline is unique due to the combination of its substituents, which confer distinct chemical and physical properties.

Properties

CAS No.

209548-10-7

Molecular Formula

C15H23N3O4

Molecular Weight

309.36 g/mol

IUPAC Name

4-tert-butyl-2,6-dinitro-N-pentan-3-ylaniline

InChI

InChI=1S/C15H23N3O4/c1-6-11(7-2)16-14-12(17(19)20)8-10(15(3,4)5)9-13(14)18(21)22/h8-9,11,16H,6-7H2,1-5H3

InChI Key

MFHJZDUGAUIISN-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC1=C(C=C(C=C1[N+](=O)[O-])C(C)(C)C)[N+](=O)[O-]

Origin of Product

United States

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